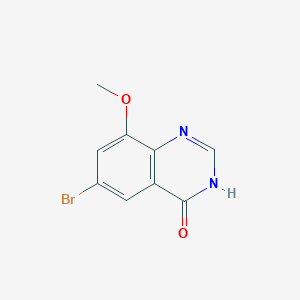
4(3H)-Quinazolinone, 6-bromo-8-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4(3H)-Quinazolinone, 6-bromo-8-methoxy-" is a derivative of quinazolinone, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. Quinazolinones are an important class of compounds due to their wide range of biological activities and their use in medicinal chemistry.
Synthesis Analysis
The synthesis of 4(3H)-quinazolinones can be achieved through various methods. One approach involves the acid-promoted cyclocondensation of 2-amino-N-methoxybenzamides and aldehydes, which is an oxidant- and metal-free process that yields a non-toxic ester byproduct . Another method describes the synthesis of 6-bromo-2,3-disubstituted 4(3H)-quinazolinones, where the reaction of 6-bromo-2-methyl-3,1-benzoxazin-4-one with different reagents leads to various derivatives with potential antibacterial properties .
Molecular Structure Analysis
The molecular structure of 4(3H)-quinazolinone derivatives is characterized using various analytical techniques such as IR, 1H NMR, 13C NMR, MS, and elemental analysis . These techniques confirm the substitution patterns on the quinazolinone core and help in understanding the influence of different substituents on the biological activity of these compounds.
Chemical Reactions Analysis
Quinazolinone derivatives undergo a variety of chemical reactions. For instance, the reaction with phosphorus pentasulfide converts 4-quinazolinones to their thione analogs . The reactivity of 2-ethoxy-4(3H) quinazolinone with various halides leads to a range of quinazoline and quinazolinone derivatives, with the solvent playing a significant role in determining the reaction pathway . The behavior of 2-ethoxy-(4H)-3,1-benzoxazin-4-one towards nitrogen and sulfur nucleophiles has also been explored, leading to novel derivatives with antimicrobial potential .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4(3H)-quinazolinone derivatives are influenced by their substitution patterns. These properties are crucial for their biological activity and pharmacokinetic profile. For example, the introduction of a bromo substituent can enhance the antiviral and cytotoxic activities of these compounds . The green synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones and their amides has been reported, with some derivatives showing photo-disruptive activity towards DNA . Novel 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives have shown promising anti-inflammatory and analgesic properties .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Pharmacology
Quinazolinone derivatives, including 4(3H)-Quinazolinone, 6-bromo-8-methoxy-, have been extensively explored for their medicinal properties. These compounds exhibit a range of biological activities, which makes them valuable in the development of new therapeutic agents. The structural diversity of quinazolinone derivatives enables their application in targeting various diseases, notably cancer. Researchers have highlighted the role of quinazolinones in inhibiting key biological targets involved in cancer progression, such as epidermal growth factor receptors (EGFR) and various kinases. This inhibition mechanism is crucial for developing novel anticancer drugs with improved efficacy and specificity. Moreover, the exploration of quinazolinone compounds in treating other conditions, including microbial infections and neurological disorders, underscores their significance in medicinal chemistry (Demeunynck & Baussanne, 2013) (Tiwary et al., 2016) (Ravez et al., 2015).
Optoelectronic Applications
Beyond pharmacology, quinazolinone derivatives are also prominent in optoelectronics. These compounds are integral to developing materials for electronic devices, luminescent elements, and photoelectric conversion elements. The electronic and luminescent properties of quinazolinones, when incorporated into π-extended conjugated systems, make them suitable for fabricating organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. Their potential for creating materials for nonlinear optical applications and colorimetric pH sensors further demonstrates the versatility of quinazolinone-based compounds in the field of material science (Lipunova et al., 2018).
Drug Discovery and Development
The quinazolinone scaffold is a cornerstone in drug discovery, offering a framework for developing new therapeutic agents. Its adaptability for modifications allows for the synthesis of compounds with targeted biological activities. Recent studies have focused on creating quinazolinone derivatives that can act as effective anticancer agents by modulating the expression of genes and proteins involved in tumor growth and metastasis. The exploration of these derivatives in drug discovery programs highlights their potential in creating more effective and safer therapeutic options (Moorthy et al., 2023).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-bromo-8-methoxy-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-7-3-5(10)2-6-8(7)11-4-12-9(6)13/h2-4H,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHVBVMREUQUCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1N=CNC2=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4(3H)-Quinazolinone, 6-bromo-8-methoxy- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

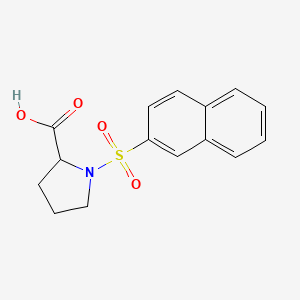
![4-[(6-Methylpyrazin-2-yl)oxy]oxolan-3-amine](/img/structure/B2545404.png)
![Methyl 5-(1-methyl-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2545405.png)
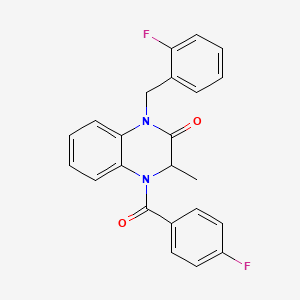
![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-phenylpropanamide](/img/structure/B2545410.png)
![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2545411.png)
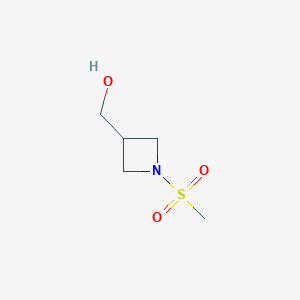
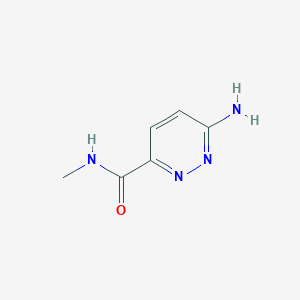


![N'-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-N-[(4-fluorophenyl)methyl]oxamide;hydrochloride](/img/structure/B2545416.png)
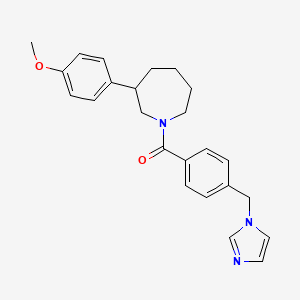
![ethyl 5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate](/img/structure/B2545421.png)
